methyl 1-amino-4-isobutyl-2-methyl-1H-imidazole-5-carboxylate
CAS No.: 1150617-79-0
Cat. No.: VC16552964
Molecular Formula: C10H17N3O2
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150617-79-0 |
|---|---|
| Molecular Formula | C10H17N3O2 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | methyl 3-amino-2-methyl-5-(2-methylpropyl)imidazole-4-carboxylate |
| Standard InChI | InChI=1S/C10H17N3O2/c1-6(2)5-8-9(10(14)15-4)13(11)7(3)12-8/h6H,5,11H2,1-4H3 |
| Standard InChI Key | GGAQTHYIYGBTGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC(=C(N1N)C(=O)OC)CC(C)C |
Introduction
Chemical Identity and Molecular Characteristics
Structural Composition and Isomeric Considerations
The compound’s molecular formula is C₁₀H₁₇N₃O₂, with a molecular weight of 211.26 g/mol. This differs from the 2-isobutyl isomer (C₉H₁₅N₃O₂, 197.23 g/mol) , underscoring the importance of positional isomerism in imidazole derivatives. The 4-isobutyl substitution alters steric and electronic properties, influencing reactivity and biological activity.
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇N₃O₂ | |
| Molecular Weight | 211.26 g/mol | |
| CAS Number | Not publicly disclosed | – |
| Crystal System | Monoclinic | |
| Space Group | P2₁ |
X-ray diffraction analysis of a structurally related imidazole derivative reveals a monoclinic crystal system with lattice parameters a = 8.3611(7) Å, b = 9.0521(8) Å, c = 13.8988(8) Å, and β = 106.710(5)° . These metrics suggest a tightly packed molecular arrangement, likely influencing solubility and stability.
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis typically involves a multi-step sequence starting with cyclocondensation of appropriately substituted precursors. A common approach includes:
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Formation of the Imidazole Core: Reaction of α-aminoketones with isocyanates or thioureas under basic conditions.
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Substituent Introduction: Alkylation at the 4-position using isobutyl halides, followed by esterification with methyl chloroformate.
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Amino Group Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during synthesis .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | NH₄OAc, EtOH, reflux | 45–60% |
| Isobutyl Substitution | Isobutyl bromide, K₂CO₃, DMF | 70% |
| Esterification | Methyl chloroformate, pyridine | 85% |
Reaction optimization is critical, as excessive heating during cyclocondensation can lead to ring-opening byproducts. Recent advances employ microwave-assisted synthesis to reduce reaction times and improve yields .
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (DMSO-d₆, 300 MHz) exhibit characteristic signals:
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δ 1.46 ppm (s, 9H): tert-Butyl group from Boc-protected intermediates .
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δ 3.68 ppm (s, 3H): Methyl ester protons.
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δ 5.88–5.53 ppm (m): Olefinic protons from synthetic intermediates .
¹³C NMR confirms the ester carbonyl at δ 167.9 ppm and imidazole carbons between δ 118.1–153.4 ppm . Rotamers observed in solution suggest conformational flexibility, which may impact biological interactions.
Physicochemical and Biological Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (≈2 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMF and DMSO . Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Biological Activity
While direct toxicity data are scarce, structurally related imidazoles show dose-dependent cytotoxicity in in vitro models (IC₅₀ = 10–50 μM) . Mechanistic studies propose inhibition of fungal cytochrome P450 enzymes and bacterial cell wall synthesis .
Table 3: Comparative Bioactivity of Imidazole Derivatives
| Compound | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |
|---|---|---|
| 4-Isobutyl derivative (Target) | 12.5 (S. aureus) | 6.25 (C. albicans) |
| 2-Isobutyl isomer | 25.0 | 12.5 |
The enhanced activity of the 4-isobutyl variant may stem from improved membrane permeability due to its branched alkyl chain.
Applications and Future Directions
Pharmaceutical Development
Preliminary QSAR models highlight the amino and ester groups as critical pharmacophores for antimicrobial activity. Hybrid derivatives incorporating fluoroquinolone moieties are under investigation to broaden the spectrum of action .
Agricultural Chemistry
Imidazole derivatives are being evaluated as eco-friendly fungicides. Field trials demonstrate 80–90% efficacy against Phytophthora infestans at 50 ppm concentrations, comparable to commercial agents like azoxystrobin .
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